molecular formula C6H12N2O B7967098 3-Methyl-1,4-diazepan-5-one

3-Methyl-1,4-diazepan-5-one

Cat. No.: B7967098
M. Wt: 128.17 g/mol
InChI Key: UADMZMQSLDBVJE-UHFFFAOYSA-N
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Description

3-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound with the molecular formula C6H12N2O It belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4-diazepan-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a convenient ‘one-pot’ synthesis method involves the use of NaHSO4.Al2O3 as a heterogeneous catalyst in dry media under microwave irradiation . This method is advantageous due to its solvent-free conditions and the reusability of the catalyst.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield . The use of continuous flow reactors also enables better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the carbonyl group in the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction leads to its potential anxiolytic and sedative effects. Additionally, the compound may modulate other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,4-diazepan-5-one is unique due to its specific structural features and reactivity. Unlike other benzodiazepines, it possesses a methyl group at the 3-position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its interaction with biological targets and its overall therapeutic potential.

Properties

IUPAC Name

3-methyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-7-3-2-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMZMQSLDBVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3-methyl-[1,4]diazepan-5-one (1.88 g, 8.62 mmol) and palladium (10% on activated charcoal, 188 mg) in ethanol (50 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 18 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (1.12 g, 99%). White solid, MS: m/e=128 (M+).
Name
1-benzyl-3-methyl-[1,4]diazepan-5-one
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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